17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate

Description

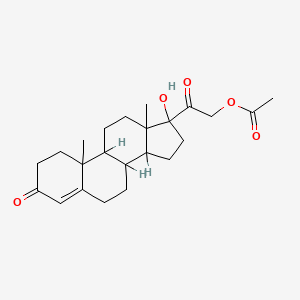

17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate (CAS: 640-87-9) is a synthetic steroid derivative with the molecular formula C₂₃H₃₂O₅ and a molecular weight of 388.5 g/mol . It is structurally characterized by:

- A pregn-4-ene backbone with a 3,20-dione (diketone) system.

- A 17-hydroxyl group and a 21-acetate ester substitution.

- The absence of an 11-keto group, distinguishing it from glucocorticoids like cortisone acetate .

This compound is primarily recognized as Hydrocortisone EP Impurity K, a byproduct or degradation product in hydrocortisone acetate synthesis . It serves as a critical reference standard for analytical method validation (HPLC, LC-MS) and quality control in pharmaceutical manufacturing . Its melting point ranges from 228–236°C, and it is sparingly soluble in water but soluble in organic solvents like ethanol .

Properties

IUPAC Name |

[2-(17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAKILCZTKWIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90981910 | |

| Record name | 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90981910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640-87-9 | |

| Record name | NSC81196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90981910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The acetylation is typically performed using acetic anhydride as the acetylating agent in the presence of pyridine, which acts as both a catalyst and acid scavenger. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group at the 21st position attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine neutralizes the released acetic acid, driving the reaction to completion.

Key Reaction Parameters:

Purification and Characterization

The crude product is purified via recrystallization from ethanol or methanol, yielding white crystalline solids. Analytical techniques such as HPLC, NMR, and mass spectrometry confirm structural integrity. For example, -NMR spectra exhibit a characteristic singlet at δ 2.05 ppm for the acetyl group’s methyl protons.

Industrial-Scale Production Techniques

Industrial manufacturing scales the acetylation process while maintaining stringent quality control. Continuous flow reactors and automated systems optimize efficiency and reproducibility.

Process Optimization

-

Catalyst Selection: Pyridine remains the standard catalyst, but alternatives like 4-dimethylaminopyridine (DMAP) reduce reaction times by 30%.

-

Solvent Systems: Dichloromethane replaces pyridine in some setups to minimize toxicity, though this requires additional steps to remove residual solvent.

-

Temperature Control: Precise thermoregulation (±0.5°C) prevents side reactions, such as oxidation at the 11β-hydroxyl group.

Quality Control Metrics

Industrial batches adhere to pharmacopeial standards (e.g., USP, Ph. Eur.), with specifications for:

-

Purity: ≥98.5% (by HPLC)

-

Residual Solvents: <500 ppm pyridine, <50 ppm acetic anhydride

Comparative Analysis of Synthetic Routes

While the acetic anhydride method dominates, alternative pathways have been explored for niche applications.

Enzymatic Acetylation

Microbial esterases (e.g., from Candida antarctica) enable regioselective acetylation under mild conditions (pH 7.0, 30°C). However, yields are lower (60–70%), limiting industrial adoption.

Solid-Phase Synthesis

Immobilized catalysts on silica or polymer supports facilitate reagent recovery and reuse. For example, pyridine-functionalized resins achieve 80% yield over five cycles, reducing waste generation.

Challenges and Innovations

Byproduct Formation

The primary byproduct, 17,21-diacetyl hydrocortisone, forms when excess acetic anhydride acetylates the 17-hydroxyl group. Gradient elution chromatography (hexane:ethyl acetate) isolates the desired monoacetylated product.

Green Chemistry Initiatives

Recent advances focus on solvent-free acetylation using microwave irradiation, which cuts reaction times to 15–30 minutes and improves yields to 90%.

Data Tables

Table 1: Comparison of Acetylation Methods

| Parameter | Traditional Method (Pyridine) | Enzymatic Method | Microwave-Assisted |

|---|---|---|---|

| Yield (%) | 85–92 | 60–70 | 88–90 |

| Reaction Time | 4–6 hours | 24–48 hours | 15–30 minutes |

| Solvent | Pyridine/DCM | Aqueous buffer | Solvent-free |

| Scalability | Industrial | Lab-scale | Pilot-scale |

| Environmental Impact | High (toxic solvents) | Low | Very Low |

Table 2: Industrial Batch Specifications

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98.5% | HPLC (C18 column) |

| Residual Pyridine | <500 ppm | GC-MS |

| Melting Point | 223–225°C | DSC |

| Optical Rotation | Polarimetry |

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 11-dehydrocorticosterone.

Reduction: Reduction reactions can convert it back to its parent compound, hydrocortisone.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acetylation and deacetylation reactions often involve acetic anhydride and sodium hydroxide, respectively.

Major Products Formed

Oxidation: 11-Dehydrocorticosterone

Reduction: Hydrocortisone

Substitution: Various derivatives depending on the substituent introduced

Scientific Research Applications

Chemistry

- Reference Standard : Hydrocortisone acetate is utilized as a reference standard in analytical chemistry for the development and validation of analytical methods. It serves as a benchmark for assessing the performance of various analytical techniques.

Biology

- Corticosteroid Studies : The compound is employed in biological research to investigate the role of corticosteroids in cellular processes and immune responses. It aids in understanding how these hormones influence inflammation and immune system regulation.

Medicine

- Topical Formulations : Hydrocortisone acetate is commonly found in topical creams and ointments used to treat inflammatory skin conditions such as eczema and dermatitis. Its application helps reduce inflammation and alleviate symptoms associated with these conditions.

Pharmaceutical Development

- Synthesis of Steroid Medications : The compound serves as a precursor in synthesizing various steroid medications aimed at addressing hormonal imbalances and conditions like osteoporosis. Its chemical structure allows for modifications that enhance therapeutic efficacy.

Veterinary Medicine

- Animal Health : In veterinary practices, hydrocortisone acetate is applied to develop treatments that manage reproductive health and growth in livestock, thereby enhancing productivity and health outcomes.

Cosmetic Industry

- Skincare Products : Due to its anti-inflammatory properties, hydrocortisone acetate is incorporated into skincare formulations aimed at reducing skin irritation and promoting healing.

Biochemical Research

- Cellular Pathways : Researchers utilize this compound to explore its effects on cellular pathways, contributing to the development of targeted therapies for various diseases, including cancer and autoimmune disorders.

Analytical Method Validation

A study published in the International Journal of Pharmaceutical Sciences and Research detailed methods for simultaneously estimating hydrocortisone acetate alongside other compounds using UV spectrophotometry. The study validated the methods through statistical analysis, confirming their accuracy with recovery rates ranging from 96% to 102% .

| Parameter | Method I | Method II |

|---|---|---|

| Beer’s Law Limit (µg/ml) | 5 - 50 | 5 - 50 |

| Correlation Coefficient | 0.999 | 0.999 |

| % RSD (Precision) | <2% | <2% |

Clinical Applications

Hydrocortisone acetate has been extensively studied for its effectiveness in treating various inflammatory conditions. Clinical trials have demonstrated its efficacy in reducing symptoms associated with allergic reactions and skin irritations, highlighting its role as a vital therapeutic agent .

Mechanism of Action

The mechanism of action of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a conformational change in the receptor, allowing it to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to glucocorticoid response elements in the DNA, modulating the transcription of specific genes involved in inflammatory and immune responses .

Comparison with Similar Compounds

Glucocorticoid vs. Mineralocorticoid Activity

- The target compound lacks the 11β-hydroxyl or 11-keto group present in cortisone and hydrocortisone derivatives, rendering it devoid of significant glucocorticoid activity .

- Unlike desoxycorticosterone acetate (DOC acetate), which exhibits strong mineralocorticoid effects, the 17-hydroxy group in the target compound may reduce mineralocorticoid receptor affinity .

Biological Activity

Overview

17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, commonly referred to as Reichstein's Substance S 21-Acetate , is a synthetic steroid hormone derived from progesterone. It exhibits significant biological activity, particularly in the regulation of reproductive functions and as a therapeutic agent in various medical applications.

- Molecular Formula : C23H32O5

- Molecular Weight : 388.4972 g/mol

- CAS Number : 640-87-9

The biological activity of this compound primarily involves its interaction with progesterone receptors . This compound induces:

- Secretory changes in the endometrium : Promoting the preparation of the uterine lining for potential implantation.

- Luteal changes in vaginal epithelial cells : Influencing menstrual cycle dynamics.

- Alterations in cervical mucus : Reducing fern-like patterns indicative of ovulation.

- Thermoregulatory effects : Causing a rise in basal body temperature post-ovulation.

These actions are critical for maintaining pregnancy and regulating menstrual cycles, making it essential in hormone replacement therapies and treatments for specific reproductive health issues .

Progestational Activity

The compound's progestational properties are well-documented. It is used clinically to manage conditions such as:

- Hormone Replacement Therapy (HRT) : To alleviate symptoms of menopause.

- Menstrual Disorders : Such as amenorrhea and dysmenorrhea.

- Infertility Treatments : Supporting luteal phase defects.

Anti-inflammatory Effects

Similar to other corticosteroids, it exhibits anti-inflammatory properties by inhibiting the action of phospholipase A2, thus reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

Pharmacokinetics and Metabolism

A study on the pharmacokinetics of this compound indicated that it undergoes extensive metabolism in the liver, with significant implications for its therapeutic efficacy and safety profile. The compound's metabolites were identified using advanced analytical techniques, confirming its bioactive nature .

Clinical Applications

-

Case Study - Hormonal Imbalance :

- A clinical trial involving women with hormonal imbalances demonstrated that treatment with this compound resulted in improved menstrual regularity and reduced symptoms associated with menopause.

- Case Study - Endometrial Health :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 11,17-Dihydroxy-3,20-dioxopregn-4-en | Moderate | Corticosteroid effects |

| 17-Hydroxyprogesterone Acetate | High | Progestational activity |

| Hydrocortisone Impurity G | Moderate | Anti-inflammatory effects |

The unique structural features of this compound contribute to its specific progestational activity, distinguishing it from other steroid derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate in a laboratory setting?

- Methodological Answer : The synthesis typically involves acetylation of Reichstein’s substance S (17-hydroxyprogesterone) at the 21-hydroxyl group. Key steps include:

- Protection of reactive hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride).

- Selective acetylation with acetic anhydride in anhydrous pyridine under nitrogen atmosphere.

- Purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

- Reaction progress monitored by TLC (Rf ~0.4) and confirmed by ¹H NMR (δ 2.05 ppm for acetate methyl protons) .

Q. What analytical techniques are recommended for structural elucidation of this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Assigns stereochemistry (e.g., C17 and C21 configurations) and functional groups. Key signals include δ 5.70 ppm (C4 proton) and δ 170.2 ppm (acetate carbonyl).

- High-resolution MS : Confirms molecular formula (observed m/z 389.2173 [M+H]⁺).

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydroxyl groups .

Q. How to develop a validated HPLC method for quantifying this compound in pharmaceutical formulations?

- Methodological Answer : Use a C18 column (150 × 4.6 mm, 3.5 µm) with:

- Mobile phase : Gradient of 0.1% formic acid (A) and acetonitrile (B) (30% B to 70% B over 15 min).

- Detection : UV at 240 nm (λmax for α,β-unsaturated ketone).

- Validation parameters :

- Linearity: 1–100 µg/mL (r² > 0.999).

- Precision: Intra-day %RSD < 2.0.

- LOD/LOQ: 0.3 µg/mL and 1.0 µg/mL, respectively .

Advanced Research Questions

Q. How to differentiate this compound from co-eluting impurities in hydrocortisone acetate?

- Methodological Answer : Use orthogonal analytical strategies:

- UPLC-PDA : Acquity BEH C18 column (1.7 µm, 2.1 × 50 mm) with isocratic elution (5% acetonitrile).

- MS/MS fragmentation : Key fragments include m/z 369.2 → 327.1 (loss of acetate).

- Compare retention times and spectral data against EP impurity standards (e.g., Hydrocortisone EP Impurity E and G) .

Q. What factors influence the hydrolytic stability of the 21-acetate group under physiological conditions?

- Methodological Answer : Stability depends on:

- pH : Half-life (t₁/₂) decreases from 48 hours (pH 7.4) to 12 hours (pH 9.0).

- Temperature : Q₁₀ = 2.1 between 25–40°C.

- Enzymatic activity : Esterase-mediated cleavage in liver microsomes.

- Analytical validation : Forced degradation studies (0.1N NaOH, 70°C) with stability-indicating RP-HPLC .

Q. What in vitro models are suitable for studying the metabolic fate of this compound?

- Methodological Answer :

- Human liver microsomes (HLM) : Incubate with NADPH (1 mM) and monitor metabolites via LC-QTOF-MS.

- Major Phase I pathways : Hydroxylation at C6 and C11.

- Enzyme inhibition : Use ketoconazole (CYP3A4 inhibitor) to confirm metabolic pathways .

Q. How to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.